molecular formula C16H18F3NO5 B2610032 Ethyl 2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetate CAS No. 159684-36-3

Ethyl 2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetate

Cat. No.: B2610032
CAS No.: 159684-36-3
M. Wt: 361.317
InChI Key: BEUNZLCJPJMKQG-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetate is a chemical compound with the molecular formula C16H18F3NO5 and a molecular weight of 361.32 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features, which include a trifluoromethyl group and a Boc-protected amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 2-amino-4-(trifluoromethyl)benzoic acid, followed by protection of the amino group with tert-butoxycarbonyl (Boc) group . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane.

Major Products Formed

    Substitution Reactions: Products with substituted aromatic rings.

    Hydrolysis: Carboxylic acids.

    Deprotection: Free amines.

Scientific Research Applications

Ethyl 2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetate depends on its application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific molecular targets such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[2-(amino)-4-(trifluoromethyl)phenyl]-2-oxoacetate: Lacks the Boc protection.

    Ethyl 2-[2-(Boc-amino)-4-methylphenyl]-2-oxoacetate: Has a methyl group instead of a trifluoromethyl group.

Uniqueness

Ethyl 2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetate is unique due to the presence of both the Boc-protected amino group and the trifluoromethyl group. The Boc group provides protection during synthetic transformations, while the trifluoromethyl group imparts unique electronic and steric properties that can influence the compound’s reactivity and biological activity .

Properties

IUPAC Name

ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)phenyl]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO5/c1-5-24-13(22)12(21)10-7-6-9(16(17,18)19)8-11(10)20-14(23)25-15(2,3)4/h6-8H,5H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUNZLCJPJMKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)C(F)(F)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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